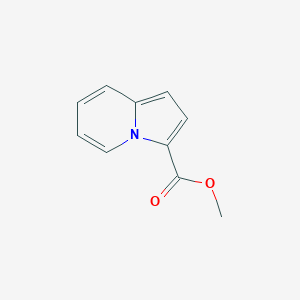
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- is a heterocyclic compound with the molecular formula C15H15N3O2. This compound features a pyrimidine ring substituted with a phenyl group and a pyrrolidinyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- typically involves the condensation of appropriate pyrimidine derivatives with phenyl and pyrrolidinyl substituents. One common method involves the reaction of 4-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylpyrimidine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the phenyl and pyrrolidinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-piperidinyl)-: Similar structure but with a piperidine ring instead of pyrrolidine.
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-morpholinyl)-: Contains a morpholine ring instead of pyrrolidine.
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolyl)-: Features a pyrrole ring instead of pyrrolidine.
Uniqueness
4-Pyrimidinecarboxylic acid,6-phenyl-2-(1-pyrrolidinyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its solubility and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-phenyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2/c19-14(20)13-10-12(11-6-2-1-3-7-11)16-15(17-13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H,19,20) |
InChI Key |
HCWCSDMSGDKRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)




![2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-](/img/structure/B12127598.png)



